molecular formula C19H14ClN3O B2684075 (2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile CAS No. 476325-78-7

(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile

Cat. No. B2684075
CAS RN: 476325-78-7
M. Wt: 335.79
InChI Key: JXCOBOWLKNETNO-XJZNFUNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality (2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanoparticle Carrier Systems for Agricultural Fungicides

Carbendazim and tebuconazole, compounds related through their benzimidazole component, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to improve their delivery and efficacy as fungicides in agriculture. This approach has been shown to modify the release profiles of the fungicides, enhance their stability, and reduce their environmental toxicity (Campos et al., 2015).

Modulation of Piezochromic Fluorescence

In materials science, the structural modification of benzimidazole derivatives has been utilized to tune piezochromic fluorescence behavior, demonstrating how subtle structural changes can significantly impact the optical properties of materials. This research provides a foundation for developing advanced materials with potential applications in sensing and display technologies (Man et al., 2019).

Environmental Monitoring of UV Filters

The environmental impact and monitoring of benzotriazole and benzophenone UV filters, which are structurally related to benzimidazole derivatives, have been a significant area of research. These compounds, used in personal care products and industrial applications, possess potential environmental and health risks due to their persistence and bioactivity. Advanced analytical methods have been developed for their detection in sediments and sewage sludge, highlighting the importance of monitoring these compounds in the environment (Zhang et al., 2011).

Antimicrobial Agents

The synthesis and investigation of antimicrobial agents derived from benzimidazole structures underline the compound's relevance in developing new therapeutic agents. Novel heterocyclic compounds containing benzimidazole derivatives have shown significant antimicrobial activity against various bacterial strains, demonstrating the potential of these compounds in addressing resistance to existing antimicrobials (Bassyouni et al., 2012).

properties

IUPAC Name

(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-23-17-9-5-4-8-16(17)22-19(23)14(12-21)18(24)11-10-13-6-2-3-7-15(13)20/h2-11,24H,1H3/b11-10+,18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRZGPHGHKEXFY-MUUZYNTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C=CC3=CC=CC=C3Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C=C/C3=CC=CC=C3Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-5-(2-chlorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopent-4-enenitrile

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